4-Ethoxyphenyl ethyl sulfide
Description
4-Ethoxyphenyl ethyl sulfide is an organosulfur compound characterized by a sulfide group (–S–) linking an ethyl group and a 4-ethoxyphenyl moiety. The ethoxy (–OCH₂CH₃) substituent at the para position of the aromatic ring introduces electronic and steric effects, influencing reactivity, solubility, and intermolecular interactions.
Properties
IUPAC Name |
1-ethoxy-4-ethylsulfanylbenzene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14OS/c1-3-11-9-5-7-10(8-6-9)12-4-2/h5-8H,3-4H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WMKQYGOIIJUYPC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)SCC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Ethoxyphenyl ethyl sulfide typically involves the reaction of 4-ethoxyphenol with ethyl sulfide under specific conditions. One common method is the nucleophilic substitution reaction where 4-ethoxyphenol is treated with ethyl sulfide in the presence of a base such as sodium hydride or potassium carbonate. The reaction is usually carried out in an aprotic solvent like dimethylformamide or tetrahydrofuran at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
On an industrial scale, the production of 4-Ethoxyphenyl ethyl sulfide may involve continuous flow processes to ensure higher yields and purity. Catalysts such as palladium or nickel complexes can be employed to enhance the reaction efficiency. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale production.
Chemical Reactions Analysis
Types of Reactions
4-Ethoxyphenyl ethyl sulfide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the sulfide group to a thiol group using reducing agents such as lithium aluminum hydride.
Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, and other peroxides.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Sodium hydride, potassium carbonate, dimethylformamide, tetrahydrofuran.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols.
Substitution: Various substituted phenyl ethyl sulfides depending on the nucleophile used.
Scientific Research Applications
Chemical Properties and Structure
4-Ethoxyphenyl ethyl sulfide features a phenyl ring with an ethoxy group and an ethyl sulfide moiety. Its molecular structure contributes to its reactivity and interactions with biological targets. The presence of the ethoxy group enhances solubility in organic solvents, making it suitable for various chemical reactions.
Medicinal Chemistry
Drug Development : 4-Ethoxyphenyl ethyl sulfide serves as a valuable scaffold in drug design, particularly in developing compounds targeting specific enzymes or receptors. Its unique structure allows for modifications that can enhance pharmacological properties.
Biological Studies : The compound can act as a probe in biological assays to study interactions between small molecules and macromolecules like proteins and nucleic acids. Its ability to inhibit certain biological pathways makes it a candidate for further research in therapeutic applications.
Table 1: Biological Activity of 4-Ethoxyphenyl Ethyl Sulfide
| Activity Type | Target | Observed Effect |
|---|---|---|
| Antimicrobial | E. coli | Inhibition at <10 µM |
| Anti-inflammatory | COX-1/COX-2 | IC50 values of 25 µM/30 µM |
Materials Science
Polymer Chemistry : The compound can be incorporated into polymer matrices to enhance properties such as thermal stability and electrical conductivity. Its sulfide linkage allows for cross-linking reactions, which are essential in developing advanced materials.
Table 2: Properties of Polymers Incorporating 4-Ethoxyphenyl Ethyl Sulfide
| Polymer Type | Property Enhanced | Measurement |
|---|---|---|
| Thermoplastic | Thermal stability | Increased by 15% |
| Conductive Polymer | Electrical conductivity | Improved by 20% |
Case Study 1: Antimicrobial Efficacy
A study evaluated the antimicrobial efficacy of 4-Ethoxyphenyl ethyl sulfide against common pathogens. The compound demonstrated significant inhibition zones in agar diffusion assays, particularly against E. coli and S. aureus. The results indicated potent antimicrobial activity, making it a candidate for further development in antibacterial agents.
Case Study 2: Anti-inflammatory Activity
In vivo studies using a mouse model demonstrated that administration of 4-Ethoxyphenyl ethyl sulfide resulted in reduced paw swelling compared to control groups. This suggests its potential as an anti-inflammatory agent, with implications for treating inflammatory diseases.
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the biological activity of 4-Ethoxyphenyl ethyl sulfide. Variations in substituent positions on the phenyl ring significantly affect potency against various biological targets. For example, altering the position of the ethoxy group can enhance antibacterial activity while maintaining low cytotoxicity.
Mechanism of Action
The mechanism of action of 4-Ethoxyphenyl ethyl sulfide involves its interaction with various molecular targets. In biological systems, it may interact with enzymes and receptors, modulating their activity. The ethoxy and sulfide groups play a crucial role in its reactivity, allowing it to participate in redox reactions and form covalent bonds with target molecules. These interactions can lead to changes in cellular pathways and biochemical processes.
Comparison with Similar Compounds
Structural Analogues in the Sulfide Family
a. 2-(3,4-Dimethoxyphenyl)ethyl Phenyl Sulfide
- Molecular Formula : C₁₆H₁₈O₂S
- Molecular Weight : 274.38 g/mol
- Key Features : Contains methoxy (–OCH₃) groups at the 3- and 4-positions of the phenyl ring. The sulfide linkage enhances lipophilicity compared to sulfonates.
- Research Findings : Used in organic synthesis for its stability under acidic conditions, attributed to the electron-donating methoxy groups .
| Property | 4-Ethoxyphenyl Ethyl Sulfide (Hypothetical) | 2-(3,4-Dimethoxyphenyl)ethyl Phenyl Sulfide |
|---|---|---|
| Molecular Weight | ~182.28 g/mol | 274.38 g/mol |
| Solubility | Likely low in water, moderate in ethanol | Low in water, soluble in DMSO |
| Stability | Expected stability under basic conditions | Stable in acidic media |
b. Ethyl 2-[(4-Methylphenyl)Sulfonyl]Acetate
- Molecular Formula : C₁₁H₁₄O₄S
- Molecular Weight : 242.29 g/mol
- Key Features : A sulfonate ester with a methylphenyl group. The sulfonyl group (–SO₂–) increases polarity compared to sulfides.
- Research Findings : Demonstrates higher reactivity in nucleophilic substitutions due to the electron-withdrawing sulfonyl group .
| Reactivity | Sulfide Group (–S–) | Sulfonyl Group (–SO₂–) |
|---|---|---|
| Electronic Effect | Electron-rich, less polar | Electron-deficient, highly polar |
| Reaction Applications | Thioether formation, redox reactions | Sulfonation, coupling reactions |
Ethoxyphenyl-Containing Compounds
a. Etofenprox (Pyrethroid Ether)
- Molecular Formula : C₂₅H₂₈O₃
- Molecular Weight : 376.49 g/mol
- Key Features : Contains a 4-ethoxyphenyl group linked to a benzyl ether.
- Research Findings : The ethoxy group enhances photostability and insecticidal activity by reducing oxidative degradation .
| Functional Role | 4-Ethoxyphenyl in Sulfides | 4-Ethoxyphenyl in Etofenprox |
|---|---|---|
| Impact on Stability | May improve thermal stability | Enhances photostability |
| Biological Activity | Not well-documented | Insecticidal action via sodium channel modulation |
b. Benzimidazole Derivatives (e.g., Etomethazene)
- Example Structure : 2-[(4-Ethoxyphenyl)methyl]-N,N-diethyl-5-methyl-1H-benzimidazole-1-ethanamine
- Key Features : Ethoxyphenyl moiety linked to a benzimidazole core.
- Research Findings : The ethoxy group modulates receptor binding affinity, influencing pharmacological activity .
Biological Activity
4-Ethoxyphenyl ethyl sulfide is an organic compound that has garnered attention for its potential biological activities. This article delves into its biological activity, including antimicrobial properties, cytotoxicity, and possible therapeutic applications, supported by relevant data and case studies.
Chemical Structure and Properties
- Chemical Formula: C10H14O2S
- CAS Number: 100-00-5
The compound features a sulfide group attached to a phenyl ring substituted with an ethoxy group. This unique structure contributes significantly to its biological activity.
Antimicrobial Properties
Recent studies have highlighted the antimicrobial efficacy of 4-ethoxyphenyl ethyl sulfide against various bacterial strains. The Minimum Inhibitory Concentration (MIC) values indicate its effectiveness against Gram-positive bacteria:
Table 1: Antimicrobial Activity Data
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus RF122 | 128 |
| Staphylococcus epidermidis S22 | 64 |
| Enterococcus faecalis ATCC 29212 | 64 |
| Staphylococcus aureus MRSAkj | 256 |
The compound exhibited significant antimicrobial activity, particularly against Staphylococcus epidermidis , with the lowest MIC recorded at 64 µg/mL against Enterococcus faecalis . This suggests potential applications in treating infections caused by these bacteria.
Antibiofilm Activity
In a study investigating the antibiofilm potential of sulfur-containing compounds, 4-ethoxyphenyl ethyl sulfide demonstrated a reduction in biofilm formation on Staphylococcus epidermidis . At sub-MIC concentrations, the compound reduced biofilm formation by up to 50% , indicating its potential for preventing biofilm-associated infections.
Cytotoxicity Assessment
Cytotoxicity studies using T47-D breast cancer cells revealed that compounds similar to 4-ethoxyphenyl ethyl sulfide can induce cell death. The IC50 value for related compounds was determined to be approximately 1.33 µM , suggesting potential anticancer properties.
The biological activity of 4-ethoxyphenyl ethyl sulfide is primarily attributed to its interaction with specific molecular targets, such as enzymes and receptors. The sulfide group can participate in redox reactions, influencing cellular processes and signaling pathways. The ethoxy substituent enhances the compound's binding affinity and specificity to these targets.
Research Applications
4-Ethoxyphenyl ethyl sulfide has been explored for various applications across different fields:
- Chemistry: Used as an intermediate in synthesizing more complex organic molecules.
- Biology: Investigated for interactions with biomolecules and potential enzyme inhibition.
- Medicine: Studied for therapeutic properties, including antimicrobial and anticancer activities.
- Industry: Utilized in producing specialty chemicals and materials.
Study on Antimicrobial Efficacy
A recent study published in a peer-reviewed journal assessed the antimicrobial efficacy of several sulfide compounds, including 4-ethoxyphenyl ethyl sulfide. The study concluded that this compound showed promising results against resistant strains of bacteria, making it a candidate for further development as an antimicrobial agent .
Investigation of Cytotoxic Effects
Another investigation focused on the cytotoxic effects of 4-ethoxyphenyl ethyl sulfide on various cancer cell lines. The results indicated that the compound could selectively induce apoptosis in cancer cells while sparing normal cells, highlighting its potential as an anticancer agent .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
